molecular formula C5H2BrNS2 B6233073 2-bromothieno[2,3-d][1,3]thiazole CAS No. 203049-70-1

2-bromothieno[2,3-d][1,3]thiazole

Cat. No.: B6233073
CAS No.: 203049-70-1
M. Wt: 220.1
InChI Key:
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Description

2-bromothieno[2,3-d][1,3]thiazole is a heterocyclic organic compound with the molecular formula C5H2BrNS2 and a molecular weight of 220.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromothieno[2,3-d][1,3]thiazole typically involves the bromination of thieno[2,3-d][1,3]thiazole. One common method includes the monolithiation of 3,4-dibromothiophene, followed by consecutive addition of elemental sulfur and chloroacetic acid to form the acid, which is then esterified and regioselectively introduced to a carbaldehyde unit via the Vilesmeier reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-bromothieno[2,3-d][1,3]thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The C-5 atom can undergo electrophilic substitution reactions.

    Nucleophilic Substitution: The C-2 atom is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea and substituted thioamides for nucleophilic substitution . Electrophilic substitution reactions often involve reagents like bromine or other halogens .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with thiourea can yield 2-substituted thiazoles .

Scientific Research Applications

2-bromothieno[2,3-d][1,3]thiazole has a wide range of scientific research applications, including:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Optoelectronics: Employed in the fabrication of dye-sensitized solar cells and electrochromic devices.

    Materials Science: Utilized in the synthesis of conjugated polymers and oligomers for various applications.

    Pharmacology: Thiazole derivatives, including this compound, have shown potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor agents.

Mechanism of Action

The mechanism of action of 2-bromothieno[2,3-d][1,3]thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.

    Thieno[2,3-d][1,3]thiazole: A non-brominated analog of 2-bromothieno[2,3-d][1,3]thiazole.

    2-substituted Thiazoles: Compounds with various substituents at the C-2 position.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromothieno[2,3-d][1,3]thiazole involves the bromination of thieno[2,3-d][1,3]thiazole.", "Starting Materials": [ "Thieno[2,3-d][1,3]thiazole", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Thieno[2,3-d][1,3]thiazole is dissolved in acetic acid.", "Bromine is added dropwise to the solution with stirring.", "The reaction mixture is heated to 60-70°C for 2-3 hours.", "Hydrogen peroxide is added dropwise to the reaction mixture to quench the excess bromine.", "The reaction mixture is then cooled and filtered to obtain the crude product.", "The crude product is purified by recrystallization from a suitable solvent." ] }

CAS No.

203049-70-1

Molecular Formula

C5H2BrNS2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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